L-beta-Phenylalanine
Description
Contextualization within Non-Proteinogenic Amino Acid Research
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard amino acids genetically coded for in proteins. acs.org Plants, in particular, synthesize a vast array of over 250 such compounds, which are involved in diverse biological processes, including defense against herbivores and pathogens, nitrogen storage, and as precursors to toxins and phytohormones. mmsl.cz β-amino acids represent a significant subgroup of NPAAs. scirp.org
The primary structural difference between α- and β-amino acids lies in the position of the amino group. In α-amino acids, the amino group is attached to the carbon atom (the α-carbon) immediately adjacent to the carboxyl group. In β-amino acids, the amino group is bonded to the second carbon atom from the carboxyl group (the β-carbon). scirp.org This seemingly minor shift has profound implications for the molecule's conformational flexibility and its ability to form secondary structures. wikipedia.org Peptides incorporating β-amino acids, for instance, often exhibit enhanced stability against enzymatic degradation compared to their α-peptide counterparts. asm.orgnih.gov This increased metabolic stability makes β-amino acids, including L-beta-phenylalanine, highly attractive building blocks in the design of peptidomimetics and other bioactive molecules with therapeutic potential. nih.govwikipedia.org
Historical Perspective on β-Phenylalanine Discovery and Early Studies
The history of phenylalanine is primarily rooted in the discovery and study of its proteinogenic α-isomer. α-Phenylalanine was first described in 1879 by Schulze and Barbieri, who identified a compound with the empirical formula C₉H₁₁NO₂ in yellow lupine seedlings. researchgate.net The first chemical synthesis of α-phenylalanine was achieved by Erlenmeyer and Lipp in 1882 from phenylacetaldehyde, hydrogen cyanide, and ammonia (B1221849). researchgate.net
The discovery and early studies of β-phenylalanine are less distinct and are intricately linked to the broader exploration of β-amino acids and their synthesis. While a definitive "discovery" moment for β-phenylalanine is not as clearly documented as for its α-isomer, its synthesis and investigation have been part of the evolving field of organic chemistry. Early synthetic methods for β-amino acids often involved multi-step chemical processes. wikipedia.org It was the recognition of β-amino acids as components of natural products with significant biological activity that spurred greater interest in their synthesis and properties. scirp.orgnih.gov For instance, the discovery of β-phenylalanine as a crucial component of the potent anticancer drug paclitaxel (B517696) (Taxol) significantly propelled research into its biosynthesis and chemical synthesis. mdpi.comwikipedia.org
Significance of β-Chirality in Bioactive Molecules and Designed Architectures
Chirality, or the "handedness" of a molecule, is a fundamental concept in biology, as living organisms are predominantly composed of chiral molecules like L-amino acids and D-sugars. This inherent chirality means that the stereoisomers (enantiomers and diastereomers) of a bioactive molecule can exhibit vastly different biological activities.
In β-amino acids, the presence of a stereocenter at the β-carbon (C3) introduces an additional layer of structural complexity and potential for biological specificity. scirp.org For a given side chain, a β-amino acid can exist as four possible stereoisomers (R/S at the α-carbon and R/S at the β-carbon). scirp.org This β-chirality is critical in the design of "foldamers," which are synthetic oligomers that mimic the secondary structures of natural biopolymers like proteins. wikipedia.org The additional carbon in the backbone of β-peptides provides them with a different conformational landscape compared to α-peptides, allowing them to form stable helical and sheet-like structures. wikipedia.org
The specific stereochemistry of this compound is crucial for its incorporation into bioactive natural products and for the activity of synthetic molecules containing this building block. The precise spatial arrangement of the phenyl and amino groups dictates how the molecule interacts with biological targets such as enzymes and receptors.
Natural Occurrence of β-Phenylalanine in Biological Systems
While not as ubiquitous as its α-isomer, this compound is found in various natural sources, where it often plays a key role in the bioactivity of the parent compound.
One of the most significant natural occurrences of β-phenylalanine is in the yew tree (Taxus species). It is a key precursor in the biosynthesis of the side chain of paclitaxel (Taxol), a potent anticancer agent. In this pathway, L-α-phenylalanine is converted to this compound by the enzyme phenylalanine aminomutase (PAM). mdpi.com This enzymatic transformation is a committed step in the formation of the paclitaxel side chain. mdpi.com
More recently, β-phenylalanine has been identified as a non-protein amino acid in cultivated rice (Oryza sativa). acs.org Gas chromatography-mass spectrometry (GC-MS) analysis of rice leaf extracts confirmed the presence of β-phenylalanine, and its biosynthesis appears to be independent of the pathway for β-tyrosine, another non-proteinogenic amino acid found in rice. acs.org The presence of free β-phenylalanine in rice suggests it may have a role in plant defense or other metabolic functions.
Beyond these examples, β-phenylalanine and its derivatives are found as components of various other natural products, including certain peptides and alkaloids. asm.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3R)-3-azaniumyl-3-phenylpropanoate |
InChI |
InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
UJOYFRCOTPUKAK-MRVPVSSYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])[NH3+] |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)[O-])[NH3+] |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])[NH3+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L Beta Phenylalanine and Its Stereoisomers
Chemoenzymatic and Biocatalytic Approaches
The use of enzymes in the synthesis of β-phenylalanine derivatives offers a green and often more cost-effective alternative to traditional chemical methods. nih.gov A variety of enzymes, including aminomutases, lyases, hydrolases, and lipases, have been successfully employed. nih.gov
Phenylalanine-2,3-Aminomutase (PAM)-Catalyzed Synthesis and Stereochemical Control
Phenylalanine-2,3-aminomutase (PAM) is a key enzyme in the biosynthesis of the Taxol side chain, catalyzing the reversible conversion of (S)-α-phenylalanine to (R)-β-phenylalanine. uniprot.orgacs.org This catalytic activity is dependent on a 4-methylidene-imidazole-5-one (MIO) cofactor. acs.org The enzyme from Taxus chinensis (TcPAM) facilitates the isomerization of (S)-α-amino acids to their (R)-β-counterparts. core.ac.uk In contrast, PAM from Pantoea agglomerans (PaPAM) converts (S)-α-amino acids to (S)-β-amino acids, providing a route to both (R) and (S) enantiomers. core.ac.uk
Structural studies have revealed that the stereochemical outcome of the PAM-catalyzed reaction is determined by the enzyme's ability to bind the intermediate, trans-cinnamic acid, in two different orientations relative to the MIO group. acs.org This allows for the stereoselective synthesis of β-amino acids through the amination of cinnamic acid derivatives. uniprot.org
| Enzyme Source | Substrate | Product | Stereochemistry |
| Taxus chinensis (TcPAM) | (S)-α-Phenylalanine | (R)-β-Phenylalanine | Isomerization |
| Pantoea agglomerans (PaPAM) | (S)-α-Phenylalanine | (S)-β-Phenylalanine | Isomerization |
| Taxus chinensis (TcPAM) | trans-Cinnamic Acid | α- and β-Phenylalanine | Ammonia (B1221849) Addition |
Phenylalanine Ammonia-Lyase (PAL)-Mediated Cascade Reactions for β-Amino Acids
Phenylalanine ammonia-lyases (PALs) catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. researchgate.net Under high ammonia concentrations, the reverse reaction can be exploited for the synthesis of L-α-amino acids. nih.gov While PALs primarily produce α-amino acids, they can be used in cascade reactions to generate β-amino acids. For instance, a combination of PAL and an aminomutase can be used for the kinetic resolution of aromatic β-amino acids. polimi.it
Engineered PAL variants have shown the ability to directly synthesize β-branched aromatic α-amino acids from β-substituted cinnamic acids with high diastereoselectivity and enantioselectivity. researchgate.net A notable example is the use of a double mutant of PAL from Petroselinum crispum (PcPAL-L256V-I460V) for the synthesis of β-methyl-phenylalanine analogues. researchgate.net
Exploitation of Hydrolases and Lipases for Enantioselective Resolution
Hydrolases and lipases are widely used for the kinetic resolution of racemic mixtures of β-amino acid esters and amides. nih.govrsc.org These enzymes catalyze the enantioselective hydrolysis or acylation of the substrate, allowing for the separation of the enantiomers. unipd.it
Lipase (B570770) B from Candida antarctica (CAL-B) has been effectively used for the kinetic resolution of β-lactams, yielding (R)-β-phenylalanine with high enantiomeric excess (>99%). nih.gov Similarly, Amano lipase PS from Burkholderia cepacia can selectively hydrolyze the racemic ethyl ester of β-phenylalanine to produce (R)-β-phenylalanine with a 45% yield and an enantiomeric excess greater than 99%. nih.gov Lipase PSIM from Burkholderia cepacia has also been successfully employed in the hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochloride salts to yield the corresponding (S)-amino acids with excellent enantiomeric excess (≥99%). researchgate.net
| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Lipase B from Candida antarctica (CAL-B) | Racemic β-lactam | (R)-β-Phenylalanine | 50% | >99% |
| Amano Lipase PS from Burkholderia cepacia | Racemic amino ester 9a | (R)-β-Phenylalanine | 45% | >99% |
| Lipase PSIM from Burkholderia cepacia | Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochloride salts | (S)-β-fluorophenyl-substituted β-amino acids | >48% | ≥99% |
One-Pot Biocatalytic Cascades for L-beta-Phenylalanine Derivatives
One-pot biocatalytic cascades offer an efficient and scalable route for the synthesis of L-phenylalanine derivatives. osti.govresearchgate.net These cascades utilize multiple enzymes in a single reaction vessel to convert simple starting materials into complex products, often with high yields and enantioselectivity. researchgate.netbiorxiv.org
A three-enzyme cascade has been developed for the synthesis of various L-phenylalanine derivatives from inexpensive aryl aldehydes. biorxiv.org This system employs an L-threonine transaldolase (s-ObiH), a phenylserine (B13813050) dehydratase (RpPSDH), and an aromatic amino acid aminotransferase (TyrB). biorxiv.org This cascade has been shown to produce 18 different L-phenylalanine derivatives with high yields. osti.govresearchgate.net Furthermore, the addition of a carboxylic acid reductase module allows for the use of carboxylic acids as starting materials. osti.govnih.gov
Asymmetric Chemical Synthesis Routes
While biocatalytic methods are increasingly popular, asymmetric chemical synthesis remains a powerful tool for accessing enantiopure β-phenylalanine and its derivatives. nih.gov
Methodologies for Enantiopure β-Phenylalanine Construction
Various chemical strategies have been developed for the asymmetric synthesis of β-phenylalanine. One common approach involves the diastereoselective alkylation of a chiral auxiliary. The Schöllkopf bislactim ether auxiliary, derived from D-valine, has been used in the synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine. tandfonline.com
Another strategy involves the asymmetric addition of nucleophiles to chiral sulfinimines. For example, (R)-(+)-β-phenylalanine can be synthesized from (S)-(+)-benzylidene-p-toluenesulfinamide. acs.org Additionally, crystallization-induced asymmetric transformation (CIAT) provides a method for resolving racemic mixtures. This technique has been used to prepare L-tyrosine and L-Dopa from racemic phenylalanine methyl ester derivatives. ut.ac.ir
Novel Reaction Pathways and Catalyst Development (e.g., Amidocarbonylation, Organozincic Reactions)
The synthesis of L-β-phenylalanine and its derivatives has been a significant area of research, leading to the development of innovative reaction pathways and catalysts. These advancements aim to overcome the limitations of traditional methods, offering improved yields, enantioselectivity, and more environmentally friendly processes. nih.gov
One notable approach is the use of amidocarbonylation , a process that introduces both an amide and a carbonyl group. Palladium-catalyzed intermolecular aminocarbonylation of alkenes has emerged as a practical method for creating β-amino acid derivatives. organic-chemistry.org The use of a hypervalent iodine reagent can accelerate this reaction. organic-chemistry.org A recently developed visible-light-mediated three-component radical relay coupling of alkenes, alkyl formates, and oxime esters provides a one-step synthesis of β-amino esters under mild conditions. rsc.org This photocatalytic approach represents a significant step forward in the synthesis of these valuable compounds. rsc.org Furthermore, a palladium(0)-catalyzed aminocarbonylation has been successfully employed for the production of N-capped amino acids using aryl and heteroaryl bromides and triflates with molybdenum hexacarbonyl as a carbon monoxide precursor. diva-portal.org This method utilizes a two-chamber system for the ex situ generation of carbon monoxide. diva-portal.org
Organozincic reactions offer another effective pathway. For instance, benzaldehyde (B42025) can be directly converted to a β-phenyl β-hydroxyester in the presence of an organozincic reagent with a 53% yield. nih.gov This intermediate is a crucial precursor for the synthesis of both (R)- and (S)-β-phenylalanine. nih.gov
Biocatalysis has also become a powerful tool in the synthesis of β-phenylalanine derivatives. Enzymes such as lipases, amidases, and aminomutases are used to achieve high enantioselectivity. nih.gov For example, Phenylalanine aminomutases (PAMs) have been utilized in the isomerization of α-phenylalanine derivatives to yield (S)-β-phenylalanine with high purity and enantiomeric excess. nih.gov Specifically, one method reported the isolation of (S)-β-phenylalanine in 72% yield, with over 96% purity and greater than 99% enantiomeric excess. nih.gov
The table below summarizes key findings in novel reaction pathways for β-phenylalanine synthesis.
| Reaction Type | Catalyst/Reagent | Starting Material | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Organozincic Reaction | Organozinc | Benzaldehyde | β-phenyl β-hydroxyester | 53% | Racemic | nih.gov |
| Phenylalanine Aminomutase (PAM) Isomerization | PAM | α-phenylalanine derivative | (S)-β-phenylalanine | 72% | >99% | nih.gov |
| Lipase-mediated Hydrolysis | Amano PS lipase | Racemic β-phenylalanine ester | (R)-β-phenylalanine | 45% | >99% | nih.gov |
| Palladium-catalyzed Aminocarbonylation | Palladium(0) / Molybdenum hexacarbonyl | Aryl/heteroaryl bromides and triflates, Amino acids | N-capped amino acids | 40-91% | N/A | diva-portal.org |
Stereochemical Retention and Racemization Control in Amidation Reactions
Maintaining the stereochemical integrity of chiral centers is a critical challenge in the synthesis of β-amino acids, particularly during amidation reactions. Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can significantly diminish the efficacy of the final product, especially for pharmaceutical applications. mdpi.comresearchgate.net
The racemization of N-protected amino acids, such as N-acetyl-L-phenylalanine, often occurs during the activation step of the amidation process. mdpi.com This is particularly prevalent when using coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a tertiary base. mdpi.comresearchgate.net The mechanism involves the cyclization of the activated intermediate to form a heterocyclic azlactone. mdpi.comresearchgate.net The formation of this azlactone is promoted by an intramolecular reaction between the oxygen of the N-protector group and the electrophilic carbon of the activated carboxyl group. mdpi.com
Detailed studies have shown that the choice of base plays a crucial role in controlling racemization. mdpi.comresearchgate.net For instance, in the TBTU-mediated amidation of N-acetyl-L-phenylalanine, the use of diisopropylethylamine (DIPEA) consistently leads to racemization. mdpi.comresearchgate.net However, substituting DIPEA with pyridine (B92270) has been shown to significantly reduce the extent of racemization, thus preserving the desired stereochemistry. mdpi.comresearchgate.net
Another strategy to prevent racemization involves a two-step synthetic route. researchgate.net For example, the synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers can be achieved without racemization by first coupling Boc-protected phenylalanine with 2-morpholinoaniline (B1348958) using T3P® as the coupling reagent, followed by deprotection and subsequent acylation. researchgate.net This approach circumvents the direct amide coupling of the Nα-acylated amino acid, which is prone to racemization. researchgate.net
The table below presents data on the effect of different bases on the racemization of N-acetyl-L-phenylalanine during TBTU-mediated amidation.
| Coupling Reagent | Base | Substrate | Result | Reference |
| TBTU | DIPEA | N-acetyl-L-phenylalanine | Racemization observed | mdpi.comresearchgate.net |
| TBTU | Pyridine | N-acetyl-L-phenylalanine | Reduced racemization | mdpi.comresearchgate.net |
| T3P® | Pyridine | Boc-D-phenylalanine | Racemization-free | researchgate.net |
Industrial-Scale Synthesis Development for (S)-β-Phenylalanine as a Pharmaceutical Building Block
The development of commercially viable, industrial-scale synthesis of enantiomerically pure (S)-β-phenylalanine is driven by its importance as a key building block for various pharmaceuticals. acs.orgmdpi.com Several approaches have been investigated to achieve robust and cost-effective manufacturing processes. nih.govacs.org
One of the prominent industrial methods involves a chemoenzymatic approach . nih.gov A three-step synthesis starts with the Rodionow-Johnson reaction using benzaldehyde to produce racemic β-phenylalanine. nih.gov This is followed by esterification to form the propylic ester, which then undergoes enzymatic kinetic resolution using lipases. nih.gov Lipases selectively hydrolyze the ester of the (S)-enantiomer, allowing for the isolation of (S)-β-phenylalanine with high enantiomeric excess (>99.5%) and a global yield of 20%. nih.gov While the enzyme can be recycled, some loss of activity has been observed. nih.gov
Another successful industrial process also relies on lipase resolution and has been scaled up for robust manufacturing. acs.org This method was chosen over other potential routes, such as catalytic asymmetric hydrogenation of enamide intermediates and acylase hydrolysis, due to its efficiency and scalability. acs.org
Biocatalytic hydroamination is another promising green method for industrial production. nih.gov Phenylalanine ammonia lyases (PALs) can be used for the industrial-scale production of related compounds, demonstrating the potential for sustainable processes. researchgate.net Additionally, engineered enzymes, such as redesigned aspartase, have shown significant potential for the synthesis of β-amino acids. researchgate.net Computational redesign of the enzyme AspB from Bacillus sp. YM55–1 has been explored to introduce activity for β-alanine synthesis from acrylic acid. researchgate.net
The development of metal-free and green methods is a key focus for future industrial applications, aiming for low-cost and sustainable processes. nih.gov While biocatalytic pathways are promising, further development is needed to facilitate access to enantiomerically pure β-phenylalanine derivatives on an industrial scale. nih.gov
The following table summarizes different approaches for the industrial-scale synthesis of (S)-β-phenylalanine.
| Synthesis Approach | Key Steps | Catalyst/Enzyme | Outcome | Reference |
| Chemoenzymatic | Rodionow-Johnson reaction, Esterification, Enzymatic resolution | Lipase | (S)-β-Phenylalanine, 20% global yield, >99.5% ee | nih.gov |
| Lipase Resolution | Enzymatic hydrolysis of a racemic ester | Lipase | Robust at full manufacturing scale | acs.org |
| Biocatalytic Hydroamination | Asymmetric amination of unsaturated precursors | Phenylalanine Ammonia Lyase (PAL) | Potential for sustainable, large-scale production | nih.govresearchgate.net |
| Engineered Enzyme | Computational redesign of enzyme active site | Engineered Aspartase (AspB) | Potential for novel biocatalytic routes | researchgate.net |
Conformational Analysis and Structural Investigations of L Beta Phenylalanine and Its Motifs
Computational Chemistry and Molecular Modeling Studies
The exploration of potential energy surfaces (PES) is fundamental to identifying stable conformers. For L-phenylalanine and its derivatives, computational studies have identified numerous minimum energy structures. researchgate.netebi.ac.uk For the neutral L-phenylalanine (PheN), its zwitterion (PheZ), cation (PheC), anion (PheA), and dimer (PheD), a significant number of minimum energy structures have been located on their respective potential energy surfaces. researchgate.netebi.ac.uk Specifically, studies have reported 31 for PheN, 11 for PheZ, 12 for PheC, 9 for PheA, and 52 for PheD. researchgate.netebi.ac.uk The relative energies of these conformers are often calculated to determine their stability, with the conformer possessing the lowest energy being the most stable. csic.es The analysis of the PES can also reveal the energy barriers between different conformations, providing insights into the feasibility of conformational transitions.
Table 1: Number of Minimum Energy Structures Identified for L-Phenylalanine and its Ionic/Dimeric Forms
| Species | Number of Minimum Energy Structures | Reference |
|---|---|---|
| Neutral L-phenylalanine (PheN) | 31 | researchgate.netebi.ac.uk |
| Zwitterionic L-phenylalanine (PheZ) | 11 | researchgate.netebi.ac.uk |
| Cationic L-phenylalanine (PheC) | 12 | researchgate.netebi.ac.uk |
| Anionic L-phenylalanine (PheA) | 9 | researchgate.netebi.ac.uk |
| L-phenylalanine Dimer (PheD) | 52 | researchgate.netebi.ac.uk |
The conformational landscape of L-beta-phenylalanine is significantly influenced by its ionization state. Computational studies have extensively investigated the structures of its neutral (PheN), zwitterionic (PheZ), cationic (PheC), and anionic (PheA) forms. researchgate.netebi.ac.ukebi.ac.uk The zwitterionic form, which is the major species at neutral pH, is stabilized by strong intramolecular hydrogen bonds between the -NH3+ and -COO- groups. ebi.ac.ukresearchgate.net The vertical ionization energy of L-phenylalanine has been shown to be dependent on the type of intramolecular hydrogen bonding in the neutral conformers. researchgate.net
Dimers of L-phenylalanine, which are non-covalently bound units, have also been a subject of intense study. researchgate.netebi.ac.uk A large number of stable dimer conformations, 52 to be precise, have been identified on the potential energy surface. researchgate.netebi.ac.uk These dimers are held together by a network of hydrogen bonds and π-π stacking interactions. chinesechemsoc.org The study of dimers provides fundamental insights into the initial steps of self-assembly and aggregation processes that can lead to the formation of larger nanostructures. nih.govrsc.org
The Ramachandran map is a powerful tool for visualizing the allowed and disallowed regions of backbone dihedral angles (φ and ψ) for amino acid residues in a peptide chain. While traditionally used for α-amino acids, this analysis has been extended to β-amino acid residues like this compound. The potential energy surfaces for dipeptides containing dehydrophenylalanine have been calculated to create Ramachandran-type maps, which show the preferred conformations. researchgate.net These maps help in understanding the conformational constraints and preferences of β-amino acid residues within a peptide backbone. researchgate.net For instance, analysis of the Ramachandran plot for amyloid beta peptides reveals stable secondary structures. plos.org
Conformational Studies of Ionized States (Zwitterions, Cations, Anions) and Dimers
Experimental Structural Elucidation
Experimental techniques provide the definitive structural characterization of this compound and its assemblies. X-ray crystallography has been used to determine the crystal structure of L-phenylalanine, revealing a monoclinic space group P21 with four molecules in the asymmetric unit at a resolution of 0.62 Å. researchgate.net These studies have confirmed the importance of hydrogen bonding and π-π stacking in the solid state. researchgate.netresearchgate.net For example, the crystal structure of L-phenylalanine monohydrate shows a network of directional hydrogen bonds. rsc.org Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is another powerful tool for probing the structure. yildiz.edu.trresearchgate.net IR-UV double resonance spectroscopy has been used to investigate the structures of L-phenylalanine-(H2O)n clusters, showing that water molecules preferentially bind to the carboxyl group. rsc.org
X-ray Diffraction Studies of β-Phenylalanine-Containing Peptides
A significant finding from X-ray diffraction is the characterization of a β-hairpin conformation in a decapeptide containing two facing β-phenylalanine residues. pnas.orgnih.gov The decapeptide, t-butoxycarbonyl-Leu-Val-βPhe-Val-DPro-Gly-Leu-βPhe-Val-Val-methyl ester, was shown to adopt a β-hairpin structure stabilized by four intramolecular cross-strand hydrogen bonds. nih.gov The centrally located DPro-Gly segment nucleates the chain reversal by adopting a type-I′ β-turn conformation. nih.gov In this structure, the β-Phe residues at positions 3 and 8 occupy facing positions on the hairpin, with their side chains projecting on opposite faces of the β-sheet. nih.gov
The crystal structure of this decapeptide was solved with a resolution of 0.90 Å. pnas.org The crystallographic parameters are provided in the table below.
| Interactive Data Table: Crystallographic Data for a β-Hairpin Decapeptide | |
| Formula | C65H102N10O13 ⋅ 3H2O |
| Space Group | P212121 |
| a (Å) | 19.059(8) |
| b (Å) | 19.470(2) |
| c (Å) | 21.077(2) |
| V (ų) | 7,821 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.087 |
| R1 factor (%) | 9.12 |
| Data sourced from PNAS. pnas.org |
In another study, X-ray diffraction analysis of the dipeptide t-Boc-glycyl-L-phenylalanine revealed a trans-planar peptide unit. researchgate.net The backbone torsion angles were determined, providing precise information about the local conformation. researchgate.net
The incorporation of β-amino acid residues into β-hairpin scaffolds can lead to the formation of polar sheets, where adjacent carbonyl groups point in one direction and amide groups in the opposite direction. nih.gov In a study of a hybrid α/β-peptide hairpin, Boc-Leu-βPhe-Val-(D)-Pro-Gly-Leu-βPhe-Val-OMe, X-ray diffraction confirmed a β-hairpin conformation with three cross-strand hydrogen bonds. nih.gov The β-Phe residues were found in the non-hydrogen-bonding positions. nih.gov
Spectroscopic Probes for Conformational Preferences in Solution
While X-ray crystallography provides a static picture of peptide conformation in the solid state, spectroscopic techniques are invaluable for probing the conformational preferences of peptides in solution, which is often more relevant to their biological environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. In studies of hybrid α/β-peptides, diagnostic nuclear Overhauser effects (NOEs) have provided evidence for the population of hairpin conformations in solution. nih.gov For instance, in the peptide Boc-Leu-βPhe-Val-(D)-Pro-Gly-Leu-βPhe-Val-OMe, NMR analysis in methanol (B129727) supported a significant population of hairpin structures. nih.gov
Conformational studies of the chemotactic tripeptide formyl-L-methionyl-L-leucyl-L-phenylalanine using NMR have shown that the peptide backbone is relatively rigid in solution. nih.gov The analysis of coupling constants and relaxation data suggested a family of rapidly interconverting conformations, with the basic backbone structure approximating a small antiparallel β-pleated sheet. nih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by chiral molecules, is particularly sensitive to the secondary structure of peptides. sci-hub.se It has been effectively used to distinguish between different types of turns and sheet structures. rsc.orgrsc.org
The analysis of VCD spectra of β-hairpin peptides reveals characteristic features. For example, β-hairpins containing a type II' β-turn typically show an intense negative VCD band in the 1643–1659 cm⁻¹ region and a weak positive band around 1693 cm⁻¹. The utility of VCD is highlighted in the study of peptides with aromatic residues, where electronic circular dichroism (CD) spectra can be anomalous due to aromatic interactions. In contrast, VCD spectra remain characteristic of the backbone conformation.
The table below summarizes key spectroscopic findings for β-phenylalanine containing peptides in solution.
| Interactive Data Table: Spectroscopic Probes for Conformational Preferences | |
| Technique | Peptide/System |
| ¹H NMR | Boc-Leu-βPhe-Val-(D)-Pro-Gly-Leu-βPhe-Val-OMe |
| ¹H NMR | formyl-L-methionyl-L-leucyl-L-phenylalanine |
| VCD | β-hairpin with type II' β-turn |
| CD | Boc-βLeu-Phe-βVal-D-Pro-Gly-βLeu-Phe-βVal-OMe |
| FTIR, Raman, VCD | Gly-Phe-Gly and Ala-Phe-Ala |
Other Spectroscopic Probes
Other techniques like Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy also provide valuable information. acs.orgresearchgate.net For example, the C≡N stretching vibration of p-cyanophenylalanine (PheCN), an unnatural amino acid, has been used as a sensitive probe of the local environment within a peptide. nih.gov The frequency of this vibration is sensitive to the solvent and can report on the conformational rigidity of the peptide. nih.gov
Integration of L Beta Phenylalanine into Peptidomimetics and Advanced Molecular Architectures
Design Principles for β-Peptidomimetics and Foldamers
The design of peptidomimetics containing β-amino acids is guided by several key principles aimed at improving their therapeutic potential and structural stability. These molecules can be engineered to have increased bioavailability and resistance to metabolic breakdown. mdpi.com Furthermore, the inclusion of β-amino acids can induce specific secondary structures and stabilize conformations within peptides. mdpi.com
A significant drawback of using natural peptides as drugs is their rapid breakdown by proteases in the body. nih.gov The incorporation of β-amino acids, such as L-beta-phenylalanine, into a peptide backbone offers a robust solution to this problem. researchgate.nethilarispublisher.com The altered backbone structure resulting from the inclusion of an extra carbon atom makes these hybrid peptides, or α/β-peptides, resistant to the action of proteolytic enzymes. nih.govhilarispublisher.com This enhanced stability leads to a longer half-life in biological systems, thereby increasing their bioavailability and potential therapeutic efficacy. acs.org
Research has demonstrated that even a partial replacement of α-amino acids with β-amino acids can significantly improve resistance to proteolysis. acs.org For instance, studies on MUC1 glycopeptide cancer vaccine candidates showed that substituting multiple α-amino acids with their β-amino acid counterparts led to a marked increase in proteolytic stability. acs.org This resistance is attributed to the chemical modification of the peptide backbone, which interferes with protease recognition and binding. acs.org
The following table summarizes findings on the proteolytic stability of peptides incorporating β-amino acids.
| Peptide/Analog | Modification | Outcome | Reference |
| α/β-peptide mimic of a VEGF-binding α-peptide | α→β3 residue replacement, incorporation of βcyc-residues and Aib | Identical affinity for VEGF, improved stability to proteolytic degradation. | nih.gov |
| MUC1-derived glycopeptides | Substitution of multiple α-amino acids with homologous β-amino acids | Significantly enhanced proteolytic stability. | acs.org |
| α/β-peptides | Blending α-amino acid residues with β-amino acid residues | Increased stability to degradation by proteases in serum compared to α-peptide counterparts. | nih.gov |
The ability of β-amino acids to induce and stabilize specific secondary structures is a cornerstone of foldamer chemistry. drugdesign.org Despite having an unnatural backbone, oligomers containing β-amino acids can adopt well-defined conformations, including helices, turns, and sheets, that mimic those of natural peptides and proteins. nih.govdrugdesign.org
A notable example is the formation of β-hairpins, a common motif in protein-protein interactions. nih.gov The incorporation of β-phenylalanine residues has been shown to stabilize β-hairpin structures. In one study, a decapeptide containing two facing β-phenylalanine residues adopted a β-hairpin conformation stabilized by intramolecular hydrogen bonds. pnas.org The D-Pro-Gly segment in the center of the peptide nucleated the chain reversal into a type-I′ β-turn. pnas.org
Similarly, a hexapeptide composed entirely of β-amino acids, including two β-phenylalanine residues, was found to form a stable β-hairpin structure in the crystal state, which then assembled into an extended β-pleated sheet. pnas.org This demonstrates that β-amino acids can not only mimic but also promote the formation of ordered supramolecular structures.
The table below provides examples of peptides where β-phenylalanine helps stabilize β-hairpin structures.
| Peptide | Key Residues | Observed Structure | Stabilizing Factors | Reference |
| Decapeptide Hybrid | β-Phe(3) and β-Phe(8) | β-hairpin | Four intramolecular cross-strand hydrogen bonds; D-Pro-Gly segment nucleating a type-I′ β-turn. | pnas.org |
| Hexapeptide | Boc-β-Phe-β-Phe-d-Pro-Gly-β-Phe-β-Phe-OMe | β-hairpin and extended β-pleated sheet | Two intramolecular cross-strand hydrogen bonds; d-Pro-Gly segment nucleating a type II′ β-turn. | pnas.org |
Restricting the conformational flexibility of a peptide is a widely used strategy in medicinal chemistry to enhance its biological activity and selectivity. unina.itresearchgate.net The introduction of β-phenylalanine residues can effectively constrain the peptide backbone and the orientation of the phenyl side chain. unina.itnih.gov This is due to the steric and stereochemical properties of the additional sp2 hybridized carbon atoms in the backbone of didehydrophenylalanine (ΔPhe) residues. nih.gov
By locking the peptide into a specific conformation that is recognized by its target receptor, the potency and selectivity can be significantly improved. unirioja.es For example, the incorporation of (Z)-α,β-didehydro-phenylalanine (ΔZPhe) into endomorphin-2 analogues resulted in compounds with high µ-opioid receptor selectivity and agonist activity comparable to the native peptide. nih.gov This highlights the role of conformational constraint in achieving desired pharmacological profiles.
The following table presents examples of conformational restriction using β-phenylalanine analogs.
| Peptide Analog | Constraining Residue | Effect on Conformation | Biological Outcome | Reference |
| Endomorphin-2 Analogue | (Z)-α,β-didehydro-phenylalanine (ΔZPhe) | Constrains the backbone and restricts the orientation of the aromatic substituent. | High µ-opioid receptor selectivity and agonist activity. | nih.gov |
| Piv-L-Pro-c6Phe-NHiPr | (S,S)-1-amino-2-phenylcyclohexanecarboxylic acid | Retains a βI-folded structure even in strong solvating media. | Demonstrates the influence of side-chain restriction on β-folding preferences. | unirioja.es |
The incorporation of heterocyclic structures into peptidomimetics is another advanced strategy for drug design. mdpi.com Heterocycles can act as mimics of peptide bonds or amino acid side chains, and their inclusion can stabilize secondary structures and improve metabolic stability. researchgate.net For instance, a thienyl ring is known to mimic the phenyl group of phenylalanine in various peptidomimetics and drugs. mdpi.com
The combination of a β-amino acid moiety with a heterocyclic core can lead to compounds with significant biological activity. mdpi.comresearchgate.net These hybrid molecules have been explored for various therapeutic applications, including antiviral, anti-inflammatory, and antibacterial agents. researchgate.net The cyclic nature of these structures reduces the number of possible conformations, allowing for a more rational control over the three-dimensional shape of the molecule. researchgate.net
Conformational Restriction Strategies via β-Phenylalanine Residues
Unnatural Amino Acid Incorporation into Peptides and Proteins
The ability to incorporate unnatural amino acids (UAAs), including β-phenylalanine derivatives, directly into proteins represents a significant advancement in protein engineering and synthetic biology. researchgate.netbitesizebio.com This technology allows for the creation of proteins with novel functions and enhanced properties. researchgate.net
Genetic code expansion (GCE) is a powerful technique that enables the site-specific incorporation of UAAs into proteins in living organisms. researchgate.netnih.gov This is achieved by repurposing a codon, typically a stop codon like the amber codon (TAG), to encode for the UAA. nih.gov The process requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, where the aaRS specifically charges the orthogonal tRNA with the UAA, and the tRNA's anticodon recognizes the repurposed codon on the mRNA. researchgate.netoup.com
Derivatives of phenylalanine are among the most frequently used families of UAAs for GCE. biorxiv.org These include photo-crosslinkers like p-benzoyl-phenylalanine, which is used to study protein-protein and protein-nucleic acid interactions. bitesizebio.com Other examples include p-acetyl-phenylalanine and p-azido-phenylalanine. pnas.org While the direct incorporation of β-amino acids via GCE is challenging due to the structural differences from α-amino acids, derivatives of α-phenylalanine with various modifications are widely used. oup.combiorxiv.org
Recent advancements have focused on developing biosynthetic pathways within engineered bacteria to produce phenylalanine derivatives from simple precursors, thereby integrating their synthesis and incorporation into proteins in a single host. biorxiv.org This approach aims to make the use of UAAs more cost-effective and scalable.
The table below lists some phenylalanine derivatives used in genetic code expansion and their applications.
| Phenylalanine Derivative | Application | Method of Incorporation | Reference |
| p-acetyl-phenylalanine (AcF) | Protein engineering, antibody-drug conjugates. | Genetic code expansion. | researchgate.netpnas.org |
| p-azido-phenylalanine (AzF) | Protein engineering, click chemistry. | Genetic code expansion. | pnas.org |
| p-bromo-phenylalanine (BrF) | X-ray crystallography. | Genetic code expansion. | pnas.org |
| p-benzoyl-phenylalanine | Photo cross-linking to study protein interactions. | Genetic code expansion. | bitesizebio.com |
| p-acrylamido-phenylalanine | Protein engineering to enhance catalytic activity. | Genetic code expansion. | pnas.org |
Ribosomal and Cell-Free Translation Systems for β-Amino Acid Integration
The site-specific incorporation of non-canonical amino acids (ncAAs), including L-β-phenylalanine, into proteins is a powerful tool in biotechnology and protein engineering. This process is often achieved using engineered ribosomal machinery and specialized tRNA synthetase systems. However, the ribosomal incorporation of β-amino acids faces significant hurdles as they are poor substrates for the natural bacterial ribosome. nih.gov The ribosome exhibits a strong bias against β-aminoacyl-tRNAs, which struggle to participate effectively in peptide bond formation at the peptidyltransferase center (PTC). nih.gov
Cell-free protein synthesis (CFPS) systems offer a versatile platform to overcome the limitations of in vivo incorporation. nih.govfrontiersin.org These systems, being open environments, allow for the direct manipulation and optimization of the translational machinery, including ribosomes, tRNAs, and translation factors. nih.govfrontiersin.org There are two primary types of CFPS platforms:
Cell Extract-Based Systems: These systems utilize the cellular machinery from lysed cells, such as E. coli, providing a complex, cell-like environment. nih.gov They are cost-effective but less defined. frontiersin.org
PURE (Protein synthesis Using Recombinant Elements) Systems: These are reconstituted systems containing individually purified and essential components for transcription and translation. nih.govfrontiersin.org This allows for precise control over the reaction components, making it an ideal choice for research involving the incorporation of ncAAs like β-amino acids. frontiersin.orgmdpi.com
Significant progress has been made in engineering the components of the translation machinery to improve the efficiency of β-amino acid incorporation. nih.gov Strategies include the use of engineered tRNAs with optimized T-stem and D-arm motifs to enhance binding affinity to elongation factors like EF-Tu and EF-P. acs.org Furthermore, modified ribosomes, selected for their ability to process β-amino acids, have been developed. nih.gov For instance, ribosomes selected using β³-puromycin have demonstrated the ability to incorporate various β-amino acids into proteins like E. coli dihydrofolate reductase (DHFR) in a cell-free system. nih.gov
Recent advancements have demonstrated the ribosomal synthesis of peptides containing multiple, consecutive β-amino acids, a feat previously unachieved. acs.org By combining engineered β-aminoacyl-tRNAs with a reconstituted E. coli translation system and optimized concentrations of translation factors, the incorporation of up to seven consecutive β-amino acids into a peptide has been reported. acs.org This breakthrough opens the door to creating novel peptide-based drugs and nanomaterials with unique properties conferred by the β-amino acid backbone. acs.org
Engineering Protein Functionality with β-Phenylalanine Variants
The incorporation of unnatural amino acids (UAAs) like β-phenylalanine and its derivatives into proteins is a rational approach to engineer enzymes and other proteins with enhanced or novel functionalities. rsc.org This strategy allows for the introduction of specific physicochemical and biological properties by making precise alterations to the protein's structure. rsc.org Approximately 50% of the UAAs successfully incorporated into proteins are derived from tyrosine or phenylalanine. rsc.org
β-Phenylalanine's unique structure can influence protein folding and stability. Its integration can lead to the development of proteins with enhanced stability, altered catalytic activity, or improved binding affinity for specific ligands. This has significant implications for producing therapeutic proteins, industrial enzymes, and biomaterials with tailored functions. For example, phenylalanine aminomutase (PAM), the enzyme responsible for converting α-phenylalanine to β-phenylalanine in the biosynthesis of the Taxol side-chain, is a key target for genetic engineering to produce valuable pharmaceutical compounds. nih.gov
The introduction of β-amino acids can also confer resistance to proteolytic degradation, a desirable trait for therapeutic peptides. The altered backbone structure resulting from β-amino acid incorporation can make the peptide less recognizable to proteases. nih.gov
Below is a table summarizing research findings on engineered protein functionality through the incorporation of phenylalanine analogs and related enzymes.
| Engineered Protein/Enzyme | Unnatural Amino Acid/Target | Key Findings & Applications |
| Dihydrofolate Reductase (DHFR) | Various β-amino acids | Modified ribosomes successfully incorporated structurally diverse β-amino acids site-specifically into DHFR in a cell-free system. nih.gov |
| Phenylalanyl-tRNA Synthetase (PheRS) | Phenylalanine analogs (e.g., para-azidophenylalanine) | Computational redesign of the PheRS catalytic site expanded its substrate set to include analogs significantly different from phenylalanine, enabling applications like photocrosslinking. caltech.edu |
| Phenylalanine Aminomutase (PAM) | α-Phenylalanine | The enzyme that converts α- to β-phenylalanine is a target for genetic engineering to enhance the biosynthesis of compounds like Taxol. nih.gov |
| Aminotransferase from Variovorax paradoxus | (S)-β-phenylalanine and its derivatives | This enzyme is highly enantioselective and acts on a broad range of β-phenylalanine derivatives, making it a valuable template for engineering β-aminotransferases for the synthesis of enantiomerically pure β-amino acids. uniprot.org |
Self-Assembling Systems and Supramolecular Chemistry
Design and Characterization of β-Phenylalanine-Based Self-Assembling Peptides
The design of self-assembling peptides often leverages the inherent properties of specific amino acids to drive the formation of ordered nanostructures. Aromatic amino acids, particularly phenylalanine, are frequently used due to their ability to promote self-assembly through π-π stacking interactions. mdpi.com The incorporation of β-amino acids, such as β-phenylalanine, into peptide sequences introduces unique conformational constraints and can significantly influence the resulting self-assembled structures. nih.govmdpi.com
Peptides containing β-amino acids can form stable secondary structures, which are crucial for the formation of hydrogels. rsc.org The design principles for these peptides often involve creating sequences that can adopt conformations like β-sheets, which then aggregate into higher-order structures. rsc.org For instance, peptides composed of β-amino acid building blocks, when N-acetylated, have been shown to form nanofiber networks that result in mechanically stable hydrogels. mdpi.com
The chirality of the amino acids also plays a critical role. While peptides made of only L-amino acids are common, introducing D-amino acids or using β-amino acids can enhance stability against enzymatic degradation. mdpi.comnih.gov The combination of Z-dehydrophenylalanine with β-phenylalanine has been shown to form nanotubes with distinct properties compared to dipeptides composed of canonical amino acids. nih.gov
Characterization of these self-assembling systems involves a variety of techniques. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the presence of secondary structures like β-sheets by analyzing the amide I and II bands. rsc.org Transmission electron microscopy (TEM) provides direct visualization of the resulting nanostructures, such as nanofibers, nanotubes, or hydrogel networks. nih.gov
The following table highlights key design strategies and characteristics of self-assembling peptides incorporating phenylalanine and its β-variant.
| Peptide Design Strategy | Key Structural Feature | Resulting Nanostructure/Property |
| Incorporation of Phenylalanine | Hydrophobic pockets and π-π stacking interactions | Enhances self-assembling behavior, leading to nanofibrous scaffolds. nih.gov |
| Alternating Hydrophilic/Hydrophobic Residues | β-sheet formation | Leads to the formation of nanofibrous hydrogels. mdpi.com |
| Combination of β-Phenylalanine and Z-Dehydrophenylalanine | Unique dipeptide conformation | Forms stable nanotubes resistant to non-specific proteases. nih.gov |
| N-acetylation of β-amino acid peptides | Nanofiber network formation | Generates mechanically stable hydrogels. mdpi.com |
| Co-assembly of L-phenylalanine derivatives with achiral molecules | Intermolecular hydrogen bonding | Formation of unexpected right-handed helical nanostructures. rsc.org |
Formation of Nanostructures and Hydrogels for Research Applications
The self-assembly of L-β-phenylalanine-containing peptides leads to the formation of various functional nanostructures, including nanotubes, nanofibers, and hydrogels, which have significant potential in biomedical research. nih.govmdpi.com These materials are of particular interest due to their biocompatibility and tunable properties. researchgate.net
Hydrogels formed from these peptides are highly hydrophilic, have a large water absorption capacity, and can create a 3D scaffold that mimics the extracellular matrix, making them suitable for applications like tissue engineering and 3D cell culture. mdpi.comresearchgate.net For example, hydrogels with stiffness similar to brain tissue have been developed from self-assembling peptides containing β-amino acid building blocks, and these have been shown to promote neural cell adhesion and proliferation. mdpi.com
The ordered nanostructures formed by these peptides, such as nanotubes and nanofibers, can serve as carriers for therapeutic agents. nih.gov The dipeptide H-β-Phe-ΔPhe-OH forms nanotubes that are stable over a range of temperatures and are resistant to proteases, highlighting their potential as robust delivery vehicles. nih.gov Similarly, hydrogels based on fluorenylmethyloxycarbonyl (Fmoc)-L-phenylalanine have been extensively studied as carriers for various drugs, demonstrating controlled release profiles. researchgate.netmdpi.com
These self-assembled materials also find use in creating functional coatings. A tripeptide designed with 3,4-dihydroxyphenylalanine for adhesion, two phenylalanine residues for self-assembly, and fluorinated phenylalanine residues for creating a hydrophobic surface has been used to create an antifouling coating. mdpi.com Furthermore, hydrogels containing L-phenylalanine residues have been used as scaffolds for the in situ formation of silver nanoparticles, creating nanocomposite materials with antibacterial properties. mdpi.com
The table below summarizes the types of nanostructures formed from L-β-phenylalanine-containing systems and their applications in research.
| Nanostructure/Material | Formation Principle | Research Application |
| Nanotubes | Self-assembly of H-β-Phe-ΔPhe-OH dipeptide | Potential as stable, protease-resistant drug delivery vehicles. nih.gov |
| Hydrogels | Self-assembly of N-acetylated β-amino acid peptides | Scaffolds for neural tissue engineering, promoting cell adhesion and proliferation. mdpi.com |
| Nanofibrous Scaffolds | Self-assembly of peptides containing phenylalanine (e.g., RADA-F6) | Controlled release of anticancer drugs like 5-fluorouracil. nih.gov |
| Antimicrobial Hydrogels | Self-assembly of an L-phenylalanine derivative | Biomaterial with inherent antimicrobial properties. mdpi.com |
| Silver Nanocomposite Hydrogels | In situ reduction of silver ions within a hydrogel containing L-phenylalanine residues | Materials with antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com |
| Antifouling Coatings | Self-assembly of a functionalized tripeptide containing phenylalanine | Creation of surfaces that resist biofouling. mdpi.com |
Biochemical Transformations and Mechanistic Insights Involving L Beta Phenylalanine
Enzymatic Pathways and Mechanistic Biochemistry
The biosynthesis and transformation of L-beta-phenylalanine are governed by a unique class of enzymes with distinct stereospecificity and catalytic mechanisms. These enzymes play crucial roles in the production of various bioactive compounds.
Stereospecificity and Catalytic Mechanisms of β-Amino Acid-Forming Enzymes (e.g., PAM)
Phenylalanine aminomutase (PAM) is a key enzyme that catalyzes the conversion of (S)-α-phenylalanine to β-phenylalanine. researchgate.netnih.gov PAMs are members of the 4-methylidene-1H-imidazol-5(4H)-one (MIO)-dependent family of enzymes. nih.gov The stereochemical outcome of the reaction can differ depending on the source of the enzyme. For instance, PAM from the bacterium Pantoea agglomerans (PaPAM) isomerizes (2S)-α-phenylalanine to (3S)-β-phenylalanine. nih.gov In contrast, PAM from Taxus plants (TcPAM) produces the (R)-β-phenylalanine enantiomer. nih.gov
The mechanism of PaPAM involves the removal and intramolecular interchange of the amino group at the α-carbon and the pro-(3S) hydrogen at the β-carbon of the substrate, resulting in an inversion of configuration at the migration centers. nih.gov This stereospecific reaction highlights the sophisticated control exerted by the enzyme's active site. Computational modeling suggests that the catalytic activity is influenced by the energy difference between covalent regioisomeric enzyme-substrate complexes. rsc.org The active site of PAMs contains a 4-methylideneimidazole-5-one (MIO) cofactor, which is crucial for catalysis. researchgate.net The proposed mechanism involves the formation of N-MIO intermediates of both α- and β-phenylalanine, which interconvert through the migration of the amino group, possibly involving a cinnamate (B1238496) intermediate. rsc.org
Role of β-Phenylalanine in Specific Metabolic Shunts in Model Organisms (e.g., Plants)
In plants, L-phenylalanine serves as a critical precursor for a vast array of secondary metabolites through the phenylpropanoid pathway. wikipedia.orgwikipedia.orgnih.gov This pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). wikipedia.orgwikipedia.org While the direct metabolic shunts involving this compound are less ubiquitous than the primary phenylpropanoid pathway, its formation is a committed step in the biosynthesis of important compounds like the anticancer drug Taxol (paclitaxel) in yew (Taxus) species. uniprot.org The enzyme responsible, phenylalanine aminomutase (PAM), shunts L-phenylalanine away from the general phenylpropanoid metabolism towards the production of the Taxol side chain. uniprot.org
The phenylpropanoid pathway itself is central to plant life, producing compounds essential for growth, development, reproduction, and defense, including flavonoids, lignins, and stilbenes. nih.gov The regulation of this pathway is tightly controlled, with factors like nutrient availability influencing the metabolic flux. For example, nitrogen availability can impact phenylpropanoid metabolism, and the precursor to phenylalanine, shikimate, may act as a signal to regulate the pathway's activity. nih.govoup.com In some grasses, a bifunctional phenylalanine and tyrosine ammonia-lyase (PTAL) can directly convert tyrosine to p-coumarate, representing a shortened metabolic route. mdpi.com
Substrate Specificity Studies of Enzymes with β-Phenylalanine
Enzymes that interact with β-phenylalanine often exhibit a degree of substrate promiscuity, which can be exploited for biocatalytic applications. Studies on (S)-β-phenylalanine adenylation enzyme, HitB, involved in hitachimycin (B1681771) biosynthesis, have demonstrated that its substrate specificity can be engineered. researchgate.netnih.gov By mutating amino acid residues within the substrate-binding pocket, such as Phe328 and Ser293, researchers were able to enhance the enzyme's ability to activate substituted (S)-β-phenylalanine analogs. researchgate.netnih.gov This research provides a basis for producing novel β-amino acid-containing natural products. researchgate.netnih.gov
Similarly, phenylalanine dehydrogenase (PheDH) has been a subject of study to improve its specificity for L-phenylalanine, which is crucial for developing accurate biosensors. myu-group.co.jp A mutant of PheDH from Thermoactinomyces intermedius, N290D, showed significantly reduced reactivity with L-tyrosine, demonstrating that targeted mutations can enhance substrate specificity. myu-group.co.jp The table below summarizes the kinetic parameters of wild-type and mutant HitB enzymes with various substrates, illustrating the impact of mutations on substrate recognition. researchgate.net
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|---|
| HitB wild-type | (S)-β-Phe | 0.14 ± 0.01 | 0.29 ± 0.01 | 2100 |
| HitB F328V | (S)-β-Phe | 0.17 ± 0.01 | 0.15 ± 0.01 | 880 |
| HitB F328L | (S)-β-Phe | 0.20 ± 0.01 | 0.21 ± 0.01 | 1100 |
| HitB wild-type | m-F-(S)-β-Phe | > 10 | n.d. | n.d. |
| HitB F328V | m-F-(S)-β-Phe | 0.22 ± 0.01 | 0.14 ± 0.01 | 640 |
| HitB F328L | m-F-(S)-β-Phe | 0.15 ± 0.01 | 0.20 ± 0.01 | 1300 |
Molecular Interactions with Biological Systems
The interaction of this compound with biological membranes and other biomolecules is a key area of research, providing insights into its physiological effects and potential applications.
Partitioning Mechanisms in Model Biological Membranes
The partitioning of amino acids into biological membranes is fundamental to understanding protein folding and membrane protein stability. rupress.org Studies using time-resolved fluorescence spectroscopy and differential scanning calorimetry have investigated the interaction of L-phenylalanine with model phosphatidylcholine vesicle bilayers. acs.orgnih.gov These studies revealed that L-phenylalanine reduces the energy required to melt the bilayer from its gel to liquid-crystalline phase, although it does not alter the transition temperature. acs.orgnih.gov
At temperatures near the phase transition, a portion of L-phenylalanine embeds within the membrane's polar headgroup region. nih.gov This is evidenced by the appearance of a second, shorter fluorescence lifetime, which is attributed to a conformationally restricted rotamer of L-phenylalanine within the bilayer. nih.gov This embedded fraction can account for up to 30% of the emission amplitude. nih.gov The hydrophobic nature of the phenyl group likely drives this partitioning behavior. nsf.gov The table below shows the effect of L-phenylalanine on the transition temperature of different lipid vesicles. acs.org
| Lipid | Tgel-lc without L-Phe (°C) | Tgel-lc with L-Phe (°C) |
|---|---|---|
| DSPC | 55.1 | 55.1 |
| DPPC | 41.5 | 41.5 |
| DMPC | 23.9 | 23.9 |
| DLPC | -1.8 | -1.8 |
Impact on Biomolecule Recognition and Function in Research Models
The presence of this compound can influence the recognition and function of biomolecules. For instance, the incorporation of β-amino acids into peptides can confer resistance to enzymatic degradation and lead to novel secondary structures, thereby impacting their biological activity. The ability to engineer enzymes like HitB to accept a wider range of β-phenylalanine analogs opens the door to creating novel peptides with tailored properties. researchgate.netnih.gov
Furthermore, the interaction of phenylalanine with membrane proteins is an area of active investigation. Phenylalanine residues are known to play a role in the stability of transmembrane proteins. researchgate.net The partitioning of phenylalanine into the membrane can also increase membrane permeability, which may have implications for cellular function. researchgate.net In the context of metabolic studies in plants, increasing the supply of amino acids, including phenylalanine, to developing embryos can reveal specific interactions between nitrogen and carbon metabolism and highlight the importance of mitochondrial activity.
Emerging Research Applications of L Beta Phenylalanine in Chemical and Materials Science
Polymer and Hybrid Material Development
The incorporation of L-beta-phenylalanine into polymer chains allows for the creation of materials with unique and tunable properties. The presence of the aromatic side chain and the specific stereochemistry of the beta-amino acid influence the polymer's architecture, leading to enhanced thermal, mechanical, and biological characteristics.
This compound is an attractive monomer for synthesizing biocompatible and biodegradable polymers like polyesteramides (PEAs). PEAs combine the favorable mechanical and thermal properties of polyamides with the biodegradability of polyesters. mdpi.com The synthesis of PEAs can be achieved through methods such as melt polycondensation, reacting amino acids with diols and dicarboxylic acids or their derivatives. mdpi.comrsc.org While research has extensively covered PEAs based on alpha-amino acids like L-phenylalanine, the use of beta-amino acids such as this compound is an emerging area. The principles are analogous to those established for other amino acids, where the monomer composition directly influences the final properties of the copolymer. mdpi.comresearchgate.net For instance, in related polyesteramides synthesized from L-alpha-phenylalanine and ε-caprolactone, increasing the amino acid content leads to a higher glass transition temperature (Tg) and enhanced thermal stability, attributed to the increased influence of hydrogen bonds between polymer chains. mdpi.comresearchgate.net It is expected that polymers including this compound in their main chain would be suitable for biodegradation. mdpi.com
Research on similar polymers, such as L-phenylalanine-based poly(ester urea)s (PEUs), has shown that subtle changes in chemical structure, like varying the diol chain length, can tune mechanical properties and degradation rates. acs.org These findings suggest that this compound-based polymers could offer a wide range of properties for biomedical applications. acs.orgupc.edu
Table 1: Properties of L-alpha-Phenylalanine/ε-Caprolactone Copolymers (PCPs) as a Model for Amino-Acid Based Polyesteramides Data based on analogous studies of the alpha-isomer, illustrating the effect of amino acid incorporation.
| Copolymer Composition (PCL/Phe molar ratio) | Glass Transition Temperature (Tg) (°C) | 10% Mass Loss Temperature (Td,10%) (°C) | Crystallinity |
| 100/0 (PCL) | -61 | 385 | Semi-crystalline |
| 90/10 | -54 | 338 | Semi-crystalline |
| 80/20 | -40 | 344 | Semi-crystalline |
| 70/30 | -18 | 349 | Amorphous |
| 60/40 | 25 | 355 | Amorphous |
| 50/50 | 47 | 362 | Amorphous |
| This table is generated based on data reported for L-alpha-phenylalanine polyesteramides to illustrate expected trends. mdpi.comresearchgate.net |
Piezoelectric materials, which generate an electrical charge in response to mechanical stress, are highly valuable in bioengineering for applications like tissue regeneration and biocompatible sensors. uwi.eduwisc.edu While L-phenylalanine itself exhibits a small piezoelectric response, its integration into composite materials can significantly enhance electromechanical properties. uwi.eduresearchgate.net
Researchers have developed composites by combining L-phenylalanine with lead-free piezoelectric ceramics, such as potassium sodium niobate (KNN)-based materials. uwi.edu In these composites, increasing the ceramic content improves the density and piezoelectric properties. uwi.edu For example, composites of L-phenylalanine and KNNLST ceramics show an increase in AC conductivity and exhibit polarization hysteresis graphs that indicate a piezoelectric response. uwi.edu Another strategy to enhance piezoelectric performance involves the fluoro-substitution of L-phenylalanine, which has been shown to significantly elevate piezoelectric coefficients by strengthening polarization through modified molecular dipole moments. researchgate.net Fluoro-substituted L-phenylalanine crystals have achieved piezoelectric coefficients as high as 50.36 pm/V, surpassing many other organic piezoelectric materials. researchgate.net
Table 2: Properties of L-Phenylalanine–KNNLST Ceramic Composites
| Ceramic Content (wt. %) | Bulk Density (g/cm³) (before heat treatment) | AC Conductivity @ 1 MHz (S/m) |
| 0 (Pure L-Phe) | 1.25 | 2 x 10⁻⁷ |
| 20 | 1.48 | ~2 x 10⁻⁷ |
| 40 | 1.90 | ~7 x 10⁻⁶ |
| 60 | 2.51 | ~7 x 10⁻⁶ |
| 80 | 3.25 | ~7 x 10⁻⁶ |
| 100 (Pure Ceramic) | 4.45 | 3 x 10⁻³ |
| This table is generated based on data reported for L-phenylalanine-KNNLST composites. uwi.edu |
L-phenylalanine and its derivatives are utilized in the development of bio-based materials that offer a sustainable alternative to petroleum-based products. These materials often exhibit enhanced mechanical, thermal, or optical properties. For instance, the bio-inspired incorporation of phenylalanine into polyelectrolyte films deposited on nanoporous membranes has been shown to enhance ionic selectivity. rsc.org Inspired by the role of phenylalanine in protein ion channels, this modification increased the cationic transference of the films without a corresponding increase in electrical resistance, a significant advantage for applications in chemical separations and energy storage. rsc.org The addition of phenylalanine improved cationic transference from 81.4% to 86.4%, an effect comparable to much thicker films but with lower resistance. rsc.org Furthermore, L-phenylalanine has been used to create polyimides and other high-performance polymers, demonstrating its versatility as a building block for advanced, eco-friendly materials. researchgate.net
Integration into Piezoelectric Composites for Bioengineering Research
Development of Functional Probes and Research Tools
The unique structure of β-phenylalanine makes it a valuable scaffold for creating chemical probes to investigate complex biological systems. These tools are instrumental in identifying molecular targets and elucidating the mechanisms of enzyme and receptor interactions.
Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of bioactive molecules and to map ligand-receptor interactions. rsc.org This method involves a probe equipped with a photoreactive group that, upon UV irradiation, forms a covalent bond with its target protein. clockss.org Derivatives of phenylalanine are commonly used to create these probes. rsc.orgnih.gov
A significant advancement in this area is the design of clickable, photoreactive amino acids that incorporate both a photoreactive group (like benzophenone) and a bioorthogonal reporter tag (like a terminal alkyne) into a single molecule. rsc.orgresearchgate.net For example, p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) was synthesized to function as a photoaffinity probe. rsc.orgresearchgate.net This design simplifies the construction of peptide-based probes, as a single amino acid substitution can introduce both necessary functionalities, minimizing potential disruption of the peptide's biological activity. rsc.org The synthesis of such complex probes often involves multiple steps starting from precursors like 3-(4-bromophenyl)-1-propanol. rsc.orgresearchgate.net Other approaches have utilized Friedel–Crafts reactions in trifluoromethanesulfonic acid to directly introduce a benzoyl (benzophenone) moiety onto optically pure phenylalanine derivatives without loss of stereochemistry. clockss.org
Phenylalanine derivatives serve as crucial tools for studying the kinetics and conformational dynamics of enzymes and receptors. wikipedia.org By comparing the solution-state conformation of an inhibitor with its enzyme-bound conformation, researchers can gain insight into the principles of molecular recognition. nih.gov A study using carbobenzoxy-L-phenylalanine and beta-phenylpropionyl-L-phenylalanine as inhibitors for the enzyme thermolysin revealed that the enzyme does not always bind the lowest-energy conformer of an inhibitor. nih.gov While thermolysin binds the lowest energy solution conformer of carbobenzoxy-L-phenylalanine, it binds the highest energy solution conformer of beta-phenylpropionyl-L-phenylalanine, providing experimental evidence for the "conformationally selected" binding model. nih.gov
In other studies, L-phenylalanine has been used to investigate the feedback inhibition mechanisms of enzymes like alkaline phosphatase (ALP) and the E. coli P-protein. acs.orgbioline.org.br For ALP, L-phenylalanine acts as an uncompetitive inhibitor, a rare mode of action in single-substrate reactions that provides a model for mechanistic investigation. bioline.org.br For the P-protein, isothermal titration calorimetry and site-directed mutagenesis have been used to map the specific amino acid residues involved in phenylalanine binding and the subsequent conformational changes that lead to feedback inhibition. acs.org These studies are fundamental to understanding metabolic regulation and enzyme kinetics. wikipedia.orgpnas.org
Advanced Analytical Methodologies for Research on L Beta Phenylalanine
Chromatographic and Spectrometric Characterization
Chromatographic and spectrometric methods are fundamental to the analysis of L-beta-phenylalanine, providing high sensitivity and selectivity for its detection and characterization in diverse and complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust technique for the quantitative analysis of this compound. Due to the low volatility of amino acids, a derivatization step is essential prior to GC analysis. This chemical modification converts the polar amino and carboxyl groups into less polar, more volatile functional groups, making the analyte suitable for the gas phase separation.
A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which reacts with phenylalanine to create a stable, volatile derivative. nih.gov The subsequent analysis by GC-MS, often operating in the selected ion monitoring (SIM) mode, allows for highly sensitive and specific detection. nih.gov This mode targets characteristic ions of the derivatized phenylalanine, significantly reducing background noise and enhancing detection limits.
Research has demonstrated the successful application of GC-MS for quantifying phenylalanine in various matrices, from low-protein food products to neonatal blood spots for screening metabolic disorders like phenylketonuria. nih.govresearchgate.netactapol.net For instance, a method developed for neonatal screening achieved detection limits as low as 1.2 µmol/L for phenylalanine in dried blood spots. nih.gov Isotope dilution-GC/MS (ID-GC/MS) is another powerful approach that provides high accuracy and precision for phenylalanine quantification, serving as a reference method for value-assigning external quality assessment samples. nih.gov
Table 1: GC-MS Method Parameters for Phenylalanine Analysis
| Parameter | Details | Source |
| Derivatization Agent | N-(Methyl)-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | nih.gov |
| Derivatization Agent | N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide | nih.gov |
| Analysis Mode | Selected Ion Monitoring (SIM) | nih.govnih.gov |
| Limit of Quantitation | 3.03 µmol/L | nih.gov |
| Application | Quantification in human serum | nih.gov |
| Application | Quantification in low-protein food products | researchgate.netactapol.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is an exceptionally powerful tool for analyzing this compound in complex mixtures. mdpi.com This technique circumvents the need for derivatization that is mandatory for GC-MS, although derivatization can sometimes be used to enhance sensitivity and chromatographic separation. scielo.org.zamdpi.com
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in intricate biological matrices. scielo.org.za For example, an LC-MS method demonstrated a tenfold increase in sensitivity for the detection of β-N-methylamino-L-alanine (BMAA), a structural analogue, compared to GC-MS methods. scielo.org.za The use of triple quadrupole mass spectrometers operating in single reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode further enhances sensitivity and specificity. mdpi.comscielo.org.za
This methodology is particularly valuable for the chiral separation and quantification of L- and D-amino acid enantiomers in protein hydrolysates, which is crucial for assessing protein quality in food and feed. mdpi.com By combining LC-MS/MS with hydrolysis in deuterated acid, it is possible to correct for racemization that occurs during sample preparation, allowing for an unbiased determination of the native enantiomeric ratio. mdpi.com
Table 2: LC-MS/MS Performance in Amino Acid Analysis
| Parameter | Finding | Source |
| Sensitivity Improvement | 10-fold increase compared to a GC-MS method for a related compound. | scielo.org.za |
| Quantification Limit | 12.5 or 62 ng/mL for most free amino acids. | mdpi.com |
| Reproducibility (RSD) | Average relative standard deviation of 5.5% and 6.1% for hydrolyzed samples. | mdpi.com |
| Application | Analysis of L- and D-amino acids in complex protein samples. | mdpi.com |
| Application | Detection in cyanobacteria. | scielo.org.za |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of this compound and peptides incorporating this amino acid. scienceasia.orgnih.gov Unlike mass spectrometry techniques that provide information on mass-to-charge ratio and connectivity, NMR provides insights into the three-dimensional structure of molecules in solution. nobelprize.org
¹H NMR spectroscopy is used to study the inclusion complexes of L-phenylalanine with host molecules like β-cyclodextrin. scienceasia.org By monitoring the chemical shift changes of the host and guest protons upon complexation, it is possible to determine the stability constant (Kstb) and deduce the geometry of the complex. scienceasia.org For instance, the interaction between L-phenylalanine and β-cyclodextrin was shown to be a fast intermolecular exchange process with a stability constant of 25.5 M⁻¹. scienceasia.org
For peptides containing L-phenylalanine, NMR provides crucial data for determining their conformation. nih.govmdpi.com Measurements of spin-spin coupling constants (³JNHCH), nuclear Overhauser effects (NOEs), and spin-lattice relaxation times can be used to define the rigidity of the peptide backbone and the preferred rotamers of the amino acid side chains. nih.govnobelprize.org This information allows for the construction of a family of conformations that the peptide adopts in solution, which is critical for understanding its biological activity. nih.gov Solid-state NMR (SSNMR) further extends these capabilities to the analysis of solid peptides, providing restraints on internuclear distances and relative bond orientations. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS/MS) for Polymer and Peptide Characterization
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that has become a cornerstone for the analysis of synthetic polymers and peptides, including those derived from this compound. mdpi.comnih.gov It allows for the accurate mass determination of large molecules with high sensitivity. scripps.edu
In the characterization of L-phenylalanine-containing polymers, such as polyesteramides, MALDI-MS provides detailed information on the copolymer's chain length, composition, and end-group structure. mdpi.com The mass spectra reveal distributions of different oligomeric species, confirming the successful incorporation of L-phenylalanine units into the polymer backbone. mdpi.com
When coupled with tandem mass spectrometry (MALDI-MS/MS), this technique offers profound structural insights through fragmentation analysis. mdpi.com By selecting a specific parent ion and inducing its fragmentation, a detailed sequence of the comonomer units within a copolymer or the amino acid sequence in a peptide can be elucidated. mdpi.comucdavis.edu For example, in the study of L-phenylalanine-ε-caprolactone polyesteramides, MALDI-MS/MS fragmentation analysis revealed that ester bond scission was the dominant fragmentation pathway, which allowed for the depiction of the polyesteramide sequence. mdpi.com
Table 3: Application of MALDI-MS in Polymer Analysis
| Polymer Type | Analytical Finding | Technique | Source |
| L-Phenylalanine-ε-caprolactone Polyesteramides | Confirmed intercalation of L-Phenylalanine units and linear chain structure. | MALDI-MS | mdpi.com |
| L-Phenylalanine-ε-caprolactone Polyesteramides | Identified ester bond scission as the main fragmentation mechanism, revealing copolymer sequence. | MALDI MS/MS | mdpi.com |
| Peptide-Encoded Combinatorial Libraries | Identification and structural characterization of encoding peptides on single beads. | MALDI-TOF and MALDI-FT-ICR MS | ucdavis.edu |
Specialized Analytical Techniques for Interaction and Structural Studies
Beyond primary characterization, specialized techniques are employed to investigate the cellular interactions and elemental composition related to this compound and its derivatives.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Single Cell ICP-MS (SC-ICP-MS) for Cellular Studies
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and some non-metals at trace and ultra-trace concentrations (ng/L to sub-ng/L levels). nih.govua.es In the context of this compound research, ICP-MS is particularly valuable for studying the cellular uptake of metal-containing derivatives or analogues.
A significant application involves the compound 4-borono-L-phenylalanine (BPA), a boron-containing analogue of phenylalanine used in Boron Neutron Capture Therapy (BNCT). nih.gov ICP-MS is used to quantify the total boron uptake in cell populations after exposure to BPA. researchgate.net This allows researchers to assess how factors like pre-loading cells with L-phenylalanine can influence the uptake of BPA, providing insights into transporter-mediated uptake mechanisms. nih.govresearchgate.net
Single Cell ICP-MS (SC-ICP-MS) represents a major advancement, enabling the quantification of elements on a cell-by-cell basis. researchgate.netnih.gov This technique reveals the heterogeneity within a cell population, which is masked by bulk analysis methods like conventional ICP-MS. researchgate.netnih.gov In studies with BPA, SC-ICP-MS has demonstrated significant cell-to-cell variation in boron content within a cancerous cell line, highlighting that different cells within the same population can have vastly different responses to the therapeutic agent. nih.govresearchgate.net This capability of SC-ICP-MS provides a more precise understanding of cellular pharmacology and is crucial for evaluating the efficacy of targeted therapies. researchgate.net
Table 4: Research Findings from ICP-MS and SC-ICP-MS Studies on a Phenylalanine Analogue
| Cell Line | Pre-treatment | Fold Increase in BPA Uptake (ICP-MS) | Key SC-ICP-MS Finding | Source |
| V79-4 (Normal) | L-phenylalanine | 1.46 ± 0.06 | Not specified | nih.govresearchgate.net |
| A549 (Cancerous) | L-phenylalanine | No significant increase | Noteworthy boron content heterogeneity, with a subset of cells showing very high uptake. | nih.govresearchgate.net |
Time-Resolved Fluorescence Spectroscopy for Membrane Interaction Studies
Time-resolved fluorescence spectroscopy is a powerful, non-invasive technique used to investigate the interactions between L-phenylalanine and biological membranes. This method provides detailed information on the local environment and dynamics of fluorescent molecules.
Recent research has employed time-resolved fluorescence spectroscopy, in conjunction with differential scanning calorimetry (DSC), to study the chemical interactions between L-phenylalanine and phosphatidylcholine vesicles, which serve as models for biological membranes. nih.govacs.org These studies have aimed to understand L-phenylalanine's affinity for lipid bilayers, its effects on bilayer properties, its location within the membrane, and the extent of its partitioning into this environment. nih.govacs.orgnsf.gov
Key findings from these studies indicate that L-phenylalanine reduces the heat required to melt saturated phosphatidylcholine bilayers from a gel to a liquid-crystalline state, although it does not alter the transition temperature itself. nih.govacs.org At lower temperatures, time-resolved emission data show a single fluorescence lifetime for L-phenylalanine, corresponding to its presence in the aqueous solution. nih.govacs.org However, as the temperature approaches the gel-to-liquid-crystalline transition, a second, shorter lifetime emerges. nih.govacs.org This is attributed to L-phenylalanine embedded within the membrane becoming hydrated as water permeates the bilayer. nih.govacs.org This shorter lifetime is specifically assigned to a conformationally restricted rotamer of L-phenylalanine located in the polar headgroup region of the lipid bilayer and can account for up to 30% of the emission amplitude. nih.govacs.org
These findings have been shown to be consistent across different types of phosphatidylcholine vesicles, including dipalmitoylphosphatidylcholine (DPPC), dimyristoylphosphatidylcholine (B1235183) (DMPC), and distearoylphosphatidylcholine (DSPC). nih.govacs.org Furthermore, spectroscopic and microscopic investigations have revealed that fibrillar self-assemblies of L-phenylalanine can significantly alter the dynamic properties of vesicle membranes, such as those formed by oleic acid, by increasing their flexibility and modifying their hydration characteristics. acs.orgnih.gov
Interactive Data Table: Fluorescence Lifetime of L-Phenylalanine in DPPC Vesicle Solutions
| Temperature (°C) | Lifetime 1 (ns) | Amplitude 1 | Lifetime 2 (ns) | Amplitude 2 | Chi-Squared (χ²) |
| 30 | 6.8 | 1.00 | - | - | 1.05 |
| 35 | 6.7 | 0.95 | 1.2 | 0.05 | 1.02 |
| 40 | 6.5 | 0.80 | 1.1 | 0.20 | 0.98 |
| 45 | 6.3 | 0.70 | 1.0 | 0.30 | 1.01 |
| 50 | 6.2 | 0.68 | 0.9 | 0.32 | 0.99 |
Note: This table presents hypothetical data based on the described research findings for illustrative purposes.
UV-Vis Spectroscopy in Enzymatic Assays
UV-Vis spectroscopy is a fundamental technique for monitoring enzymatic reactions by measuring changes in absorbance at specific wavelengths, which correspond to the concentration changes of substrates or products over time. ipinnovative.comlcms.cz This method is widely applied in the study of enzymes that act on L-phenylalanine.
A primary example is the use of UV-Vis spectroscopy to assay the activity of Phenylalanine Ammonia (B1221849) Lyase (PAL). PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. The formation of trans-cinnamic acid can be monitored by measuring the increase in absorbance at approximately 290 nm. nih.govfrontiersin.org This allows for the determination of enzyme activity and the study of its kinetics. nih.gov For instance, research on PAL from the plant Cyathobasis fruticulosa utilized this method to determine its optimal activity conditions. nih.gov
Similarly, UV-Vis spectroscopy is integral to enzymatic assays involving Phenylalanine Dehydrogenase (PDH). frontiersin.org This enzyme catalyzes the conversion of L-phenylalanine to phenylpyruvate, with the concomitant reduction of NAD+ to NADH. frontiersin.org The production of NADH can be directly measured by the increase in absorbance at 340 nm. ipinnovative.comfrontiersin.org However, due to the low absorption coefficient of NADH, more sensitive methods have been developed. frontiersin.org One such method involves a colorimetric mediator, tris(bipyridine) Ruthenium(II/III). The NADH produced in the enzymatic reaction reduces Ru(byp)3³⁺ to Ru(byp)3²⁺, causing a color change that can be quantitatively measured by optical absorption at 452 nm, allowing for highly sensitive detection of L-phenylalanine. frontiersin.org
Interactive Data Table: Parameters for UV-Vis Spectroscopic Enzymatic Assays
| Enzyme | Substrate | Product Monitored | Wavelength (nm) | Mediator |
| Phenylalanine Ammonia Lyase (PAL) | L-Phenylalanine | trans-Cinnamic Acid | 290 | None |
| Phenylalanine Dehydrogenase (PDH) | L-Phenylalanine | NADH | 340 | None |
| Phenylalanine Dehydrogenase (PDH) | L-Phenylalanine | Ru(byp)3²⁺ | 452 | Tris(bipyridine) Ruthenium(II/III) |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing L-beta-Phenylalanine in laboratory settings, and how do they differ in experimental design?
- Methodological Answer : this compound can be synthesized via chemical, enzymatic, or microbial fermentation routes.
- Chemical synthesis : Typically involves Strecker synthesis or catalytic hydrogenation of benzaldehyde derivatives, requiring precise control of reaction pH (6.5–7.5) and temperature (25–40°C) to minimize racemization .
- Enzymatic synthesis : Utilizes phenylalanine ammonia-lyase (PAL) or transaminases, with optimization of cofactors (e.g., pyridoxal phosphate) and substrate molar ratios (1:1.2 for phenylpyruvate:ammonia) to enhance yield .
- Fermentation : Employs engineered E. coli or Corynebacterium glutamicum strains, requiring carbon/nitrogen source optimization (e.g., glucose/ammonium sulfate) and dissolved oxygen monitoring (≥30% saturation) .
Q. How should researchers characterize the purity and stereochemical integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze and spectra for characteristic peaks (e.g., β-proton at δ 3.1–3.3 ppm, aromatic protons at δ 7.2–7.4 ppm) to confirm structure .
- HPLC with chiral columns : Employ Crownpak CR(+) or Chiracel OD-H columns with mobile phases (e.g., 0.1% trifluoroacetic acid in hexane/isopropanol) to verify enantiomeric purity (>99%) .
- X-ray crystallography : Resolve crystal structures (space group P2) to validate stereochemistry .
Q. What experimental considerations are critical for handling this compound’s solubility and stability in aqueous and non-aqueous systems?
- Methodological Answer :
- Solubility : this compound dissolves optimally in water (1–5 g/100 mL at 25°C) at pH 5–7; use sonication (30–60 min) or co-solvents (e.g., DMSO ≤10%) for hydrophobic matrices .
- Stability : Degrades above 150°C (melting point 270–275°C); store at 4°C in desiccated, opaque containers to prevent photolytic racemization .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency data across different enzymatic synthesis methods for this compound?
- Methodological Answer : Conduct comparative kinetic studies:
- Parameter standardization : Normalize reaction conditions (pH 8.5, 37°C) and enzyme concentrations (0.1–1.0 mg/mL) across studies .
- Substrate profiling : Test alternative substrates (e.g., cinnamic acid vs. phenylpyruvate) to identify rate-limiting steps via Michaelis-Menten kinetics .
- Inhibitor screening : Use transition-state analogs (e.g., 2-aminoadipate) to isolate competitive vs. non-competitive inhibition mechanisms .
Q. What strategies optimize enantiomeric purity in large-scale this compound production using chiral catalysts?
- Methodological Answer :
- Chiral chromatography : Implement simulated moving bed (SMB) systems with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for continuous enantiomer separation .
- Asymmetric hydrogenation : Optimize Ru-BINAP catalyst loading (0.5–1.0 mol%) and H pressure (50–100 bar) to achieve >99% enantiomeric excess (ee) .
- Racemization monitoring : Use polarimetry or circular dichroism (CD) spectroscopy to detect <1% D-enantiomer contamination .
Q. Which computational approaches best predict this compound’s interactions with biological targets (e.g., phenylalanine hydroxylase)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1PHZ) to model binding affinities (ΔG ≤ −8.5 kcal/mol) .
- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in GROMACS to analyze conformational stability (RMSD ≤2.0 Å) .
- QM/MM hybrid methods : Calculate reaction pathways for hydroxylation using Gaussian09 at the B3LYP/6-31G* level .
Q. How should in vivo studies be designed to investigate this compound’s metabolic roles in mammalian systems?
- Methodological Answer :
- Isotopic labeling : Adminstrate -labeled this compound (99% purity) via intravenous injection (10 mg/kg) and track metabolite flux via LC-MS .
- Knockout models : Use CRISPR-Cas9 to silence PAH (phenylalanine hydroxylase) in murine models and quantify plasma phenylalanine via ELISA .
- Dose-response analysis : Test 0.1–10 mM concentrations in hepatocyte cultures to assess tyrosine synthesis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
